molecular formula CHClF B13423495 Methyl, chlorofluoro- CAS No. 33272-71-8

Methyl, chlorofluoro-

Cat. No.: B13423495
CAS No.: 33272-71-8
M. Wt: 67.47 g/mol
InChI Key: FICFQLDYKDCJHQ-UHFFFAOYSA-N
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Description

The chlorofluoromethyl radical is a chemical species with the formula CHClF It is a type of free radical, which means it has an unpaired electron, making it highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The chlorofluoromethyl radical can be generated through several methods, including the homolytic cleavage of chlorofluorocarbons under the influence of heat or light. This process involves breaking the carbon-chlorine bond to produce the radical. Another method involves the reaction of chlorofluoromethane with a strong oxidizing agent, which abstracts a hydrogen atom to form the radical .

Industrial Production Methods

Industrial production of the chlorofluoromethyl radical is typically carried out in controlled environments where the reaction conditions can be precisely managed. This often involves the use of specialized equipment to ensure the safe handling of the highly reactive radical species .

Chemical Reactions Analysis

Types of Reactions

The chlorofluoromethyl radical undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving the chlorofluoromethyl radical include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions typically require specific conditions, such as elevated temperatures or the presence of light, to proceed efficiently .

Major Products

The major products formed from reactions involving the chlorofluoromethyl radical include chlorofluoromethanol, chlorofluoromethane, and various substituted organic compounds .

Scientific Research Applications

The chlorofluoromethyl radical has several scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The radical is studied for its potential effects on biological systems, particularly in the context of oxidative stress and radical-induced damage.

    Medicine: Research is ongoing into the potential use of chlorofluoromethyl radical derivatives in pharmaceuticals.

    Industry: The radical is used in the production of certain polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of the chlorofluoromethyl radical involves its high reactivity due to the presence of an unpaired electron. This makes it capable of initiating chain reactions, where it reacts with stable molecules to form new radicals. These new radicals can then react further, propagating the reaction. The radical can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the chlorofluoromethyl radical include:

  • Difluoromethyl radical (CHF2)
  • Trifluoromethyl radical (CF3)
  • Chloromethyl radical (CH2Cl)

Uniqueness

The chlorofluoromethyl radical is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct reactivity patterns compared to other halogenated methyl radicals. This makes it particularly useful in certain synthetic applications where selective reactivity is desired .

Properties

CAS No.

33272-71-8

Molecular Formula

CHClF

Molecular Weight

67.47 g/mol

InChI

InChI=1S/CHClF/c2-1-3/h1H

InChI Key

FICFQLDYKDCJHQ-UHFFFAOYSA-N

Canonical SMILES

[CH](F)Cl

Origin of Product

United States

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